Saralasin acetate hydrate

Description

Propriétés

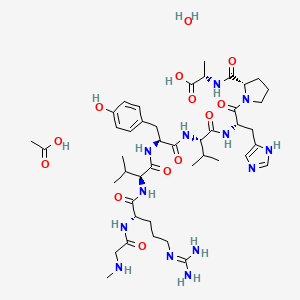

Formule moléculaire |

C44H71N13O13 |

|---|---|

Poids moléculaire |

990.1 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |

InChI |

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |

Clé InChI |

YBZYNINTWCLDQA-UHKVWXOHSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Saralasin Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saralasin (B108331), a synthetic octapeptide analog of angiotensin II (Ang II), has historically served as a critical pharmacological tool for elucidating the physiological roles of the renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the mechanism of action of saralasin acetate (B1210297) hydrate, detailing its molecular interactions with angiotensin receptors, the subsequent modulation of intracellular signaling cascades, and its physiological manifestations. Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, while also exhibiting partial agonist properties. Furthermore, emerging evidence indicates that saralasin functions as an agonist at the Angiotensin II Type 2 (AT2) receptor. This dual activity results in a complex pharmacological profile, the understanding of which is paramount for the accurate interpretation of experimental data. This document furnishes quantitative binding and functional data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows to support researchers in the fields of pharmacology, cardiovascular biology, and drug development.

Molecular Interaction with Angiotensin Receptors

Saralasin's mechanism of action is initiated by its binding to the two major subtypes of the angiotensin II receptor: AT1 and AT2. It is characterized as a non-selective ligand, demonstrating comparable affinity for both receptor subtypes.

Structure-Activity Relationship

The pharmacological properties of saralasin are a direct consequence of specific amino acid substitutions relative to the endogenous angiotensin II peptide:

-

Position 1: Sarcosine (Sar) replaces Aspartic acid (Asp). This modification confers resistance to degradation by aminopeptidases, thereby prolonging the peptide's half-life and enhancing its affinity for angiotensin receptors.

-

Position 8: Alanine (B10760859) (Ala) replaces Phenylalanine (Phe). The substitution of the aromatic phenylalanine with the smaller, aliphatic alanine residue is a key determinant of saralasin's antagonist activity at the AT1 receptor. The C-terminal amino acid is crucial for agonist versus antagonist activity, with an aromatic side chain generally conferring agonism and an aliphatic side chain leading to antagonism or partial agonism.

Quantitative Binding Affinity

The binding affinity of saralasin for AT1 and AT2 receptors has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Ligand | Receptor Subtype | Ki (nM) | Cell/Tissue Type |

| Saralasin | Angiotensin II Receptor | 0.32 (for 74% of sites) | Rat liver membrane |

| 2.7 (for 26% of sites) | |||

| Saralasin | AT1 Receptor | ~0.17 | Not Specified |

| Saralasin | AT2 Receptor | ~0.15 | Not Specified |

Note: The biphasic binding observed in rat liver membranes may be indicative of the presence of both AT1 and AT2 receptor subtypes with differing affinities for saralasin.

Modulation of Intracellular Signaling Pathways

Saralasin's interaction with AT1 and AT2 receptors triggers distinct and often opposing intracellular signaling cascades.

AT1 Receptor Signaling: Competitive Antagonism and Partial Agonism

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of the AT1 receptor by angiotensin II initiates a signaling cascade that leads to vasoconstriction, cellular proliferation, and inflammation.

Saralasin competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting this canonical signaling pathway. However, as a partial agonist, saralasin can weakly activate the receptor in the absence of the full agonist, angiotensin II. The manifestation of antagonist versus partial agonist effects is highly dependent on the physiological context, particularly the concentration of endogenous angiotensin II.

-

In high-renin states (high endogenous Ang II): Saralasin acts predominantly as an antagonist, leading to a decrease in blood pressure.

-

In low-renin states (low endogenous Ang II): The partial agonist activity of saralasin becomes more pronounced, potentially leading to a pressor response.

Below is a diagram illustrating the AT1 receptor signaling pathway and the points of modulation by saralasin.

A Technical Guide to the Structure and Properties of Saralasin Acetate Hydrate

This document provides a comprehensive technical overview of Saralasin (B108331) acetate (B1210297) hydrate (B1144303), a synthetic octapeptide analog of angiotensin II. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and mechanism of action.

Chemical Structure and Identity

Saralasin is a potent competitive antagonist of the angiotensin II receptor, with some partial agonist activity.[1][2] Its structure is derived from angiotensin II with three key amino acid substitutions that enhance its receptor affinity and resistance to degradation.[2]

-

Position 1: Sarcosine (Sar) replaces the natural L-Aspartic Acid (Asp). This modification protects the peptide from degradation by aminopeptidases.[2][3]

-

Position 5: Valine (Val) replaces Isoleucine (Ile).[2]

-

Position 8: Alanine (B10760859) (Ala) replaces Phenylalanine (Phe), which is crucial for its antagonist activity.[2][3]

The acetate hydrate form indicates that it is a salt with acetic acid and is associated with water molecules.[3]

IUPAC Name: acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate[4]

Amino Acid Sequence: {Sar}-Arg-Val-Tyr-Val-His-Pro-Ala[1]

Synonyms: Saralasin acetate, Sarenin, [Sar1, Ala8] Angiotensin II, 1-Sarcosine-8-Alanine Angiotensin II.[1][4][5][6]

Physicochemical and Pharmacological Data

The quantitative properties of Saralasin acetate hydrate are summarized below. These data are essential for its application in experimental and clinical research.

| Property | Value | Reference(s) |

| Molecular Formula | C42H65N13O10 (Free Base) C44H71N13O13 (Acetate Hydrate) C42H65N13O10 · xC2H4O2 · yH2O (General Form) | [4][5] |

| Molecular Weight | 912.05 g/mol (Free Base) 990.1 g/mol (Acetate Hydrate) | [1][4][6] |

| CAS Number | 34273-10-4 (Free Base) 39698-78-7 (Acetate Hydrate) | [1][4] |

| Appearance | White to off-white solid; fluffy white powder | [1][7] |

| Melting Point | 256 °C (Acetate form) | [7] |

| Solubility | Soluble in water, 5% aqueous dextrose, 90-95% aqueous alcohol, and DMSO (100 mg/mL) | [7][8] |

| Receptor Binding Affinity (Ki) | 0.32 nM for 74% of AT1 binding sites; 2.7 nM for the remaining sites | [1] |

| Biochemical Half-life | 3.2 minutes | [9] |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and biological characterization of Saralasin.

Saralasin is efficiently synthesized using the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[3]

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH

-

Sarcosine (e.g., Boc-Sar-OH)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents: 20% Piperidine (B6355638) in DMF, HBTU/HOBt, DIPEA

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Ala-Wang resin is swollen in DMF within a reaction vessel.[3]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine by treatment with 20% piperidine in DMF.[3]

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acid (Fmoc-Pro-OH) is activated with a coupling agent (e.g., HBTU/HOBt) and an activator base (DIPEA). This activated amino acid is then added to the resin to form the peptide bond.[3]

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents.[3]

-

Iterative Cycling: Steps 2-4 are repeated for each amino acid in the sequence: His(Trt), Val, Tyr(tBu), Val, Arg(Pbf), and finally Sarcosine.[3]

-

Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/Water).[3]

-

Precipitation: The crude peptide is precipitated by adding the cleavage mixture to cold diethyl ether.[3]

Purification:

-

Technique: The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

-

Stationary Phase: A C18 column is typically employed.[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent, is used for elution.[3]

-

Final Step: The purified fractions are lyophilized to yield Saralasin acetate as a white, fluffy powder.[3]

Characterization:

-

Mass Spectrometry: Used to confirm the correct molecular weight of the synthesized peptide.

-

NMR Spectroscopy: Employed to verify the peptide's primary structure and the integrity of its amino acid components.[3]

This protocol assesses the biological activity of Saralasin on cell growth.

Cell Types: 3T3 and SV3T3 cells.[10] Procedure:

-

Cells are cultured under standard conditions.

-

This compound is added to the cell cultures at a concentration of 1 nM.[10]

-

The cells are incubated for 48 to 72 hours.[10]

-

Cell proliferation is measured using a standard method (e.g., MTT assay or cell counting).

-

Expected Result: Saralasin inhibits the growth of 3T3 and SV3T3 cells.[10]

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the mechanism of action and synthesis workflow for Saralasin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Saralasin Acetate | C44H71N13O13 | CID 11954381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. saralasin [drugcentral.org]

- 6. Saralasin | C42H65N13O10 | CID 6324663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Saralasin [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound I CAS#: 39698-78-7 I angiotensin II receptor antagonist I InvivoChem [invivochem.com]

Saralasin's Duality: An In-depth Examination of its Partial Agonist and Antagonist Activity at Angiotensin II Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of saralasin (B108331), an octapeptide analog of angiotensin II, detailing its complex pharmacology as both a partial agonist and a competitive antagonist at angiotensin II receptors. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and harnessing the dual nature of this compound.

Saralasin, chemically designated as [Sar¹, Ala⁸]-angiotensin II, has been a pivotal tool in dissecting the physiological roles of the renin-angiotensin system (RAS).[1] Its unique characteristic lies in its ability to elicit a submaximal response in the absence of the endogenous full agonist, angiotensin II, while competitively inhibiting the binding and function of angiotensin II when present.[2][3] This dual activity is contingent on the physiological context, particularly the underlying renin-angiotensin status of the subject.[3][4]

Molecular Profile and Structure-Activity Relationship

Saralasin's distinct pharmacological profile arises from specific amino acid substitutions compared to the native angiotensin II peptide.[2] The replacement of aspartic acid with sarcosine (B1681465) at position 1 confers resistance to aminopeptidases and enhances receptor affinity.[1][2][5] The substitution of phenylalanine with alanine (B10760859) at position 8 is a key determinant of its reduced intrinsic activity, leading to its partial agonist/antagonist character.[1][2][6]

Quantitative Analysis of Receptor Binding and Activity

The interaction of saralasin with angiotensin II receptors has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of its binding affinity and physiological effects.

Table 1: Saralasin Angiotensin II Receptor Binding Affinity

| Parameter | Value | Receptor/Tissue Source | Reference |

| Kᵢ | 0.32 nM | 74% of Angiotensin II binding sites in rat liver membranes | [1][7][8] |

| Kᵢ | 2.7 nM | 26% of Angiotensin II binding sites in rat liver membranes | [1][7][8] |

| Kᵢ | ~0.17 nM | AT₁ Receptor | [9] |

| Kᵢ | ~0.15 nM | AT₂ Receptor | [9] |

Table 2: In Vivo Effects of Saralasin on Blood Pressure

| Condition | Dosage | Effect on Mean Arterial Pressure (MAP) | Subject | Reference |

| Sodium-depleted, Hypertensive | 1.3 mg/min IV infusion for 30 min | Fall in MAP (in responders) | Human | [10] |

| Normal Sodium Intake, Low Stimulated PRA | 5 µg/kg/min | Rise in MAP (≥ 7.0 mm Hg) | Human | [11] |

| Low Sodium Intake | 10 µg/kg/min | Fall in MAP | Human | [11] |

| High Sodium Intake | 10 µg/kg/min | Rise in MAP | Human | [11] |

| Acute Angiotensin II Infusion | Varies | Antagonizes Ang II-induced BP increase | Rat | [12] |

| Chronic Renovascular Hypertension | Varies | Less effective antagonism of BP | Rat | [12] |

Angiotensin II Receptor Signaling Pathways

Saralasin exerts its effects by modulating the downstream signaling cascades initiated by angiotensin II receptors, primarily the AT₁ receptor. The AT₁ receptor is a G-protein coupled receptor (GPCR) that activates multiple intracellular pathways, leading to physiological responses such as vasoconstriction, aldosterone (B195564) release, and cell growth.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bps.ac.uk [bps.ac.uk]

- 5. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hemodynamic correlates of saralasin-induced arterial pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

In Vivo Effects of Saralasin on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of saralasin (B108331) on blood pressure. Saralasin, a synthetic analog of angiotensin II, acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, while also exhibiting partial agonist activity. This dual functionality makes it a valuable pharmacological tool for dissecting the complexities of the renin-angiotensin-aldosterone system (RAAS) in various physiological and pathophysiological states.

Core Concepts: Mechanism of Action

Saralasin's primary mechanism of action is the competitive blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive, aldosterone-releasing, and other pressor effects of endogenous angiotensin II. However, its partial agonist properties can lead to a pressor response, particularly in low-renin states where it can weakly activate the AT1 receptor in the absence of the more potent endogenous angiotensin II.

Signaling Pathways

The binding of angiotensin II to its receptors initiates a cascade of intracellular signaling events. Saralasin modulates these pathways through its interaction with the AT1 receptor.

Saralasin's Role in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin (B108331), a synthetic octapeptide analog of angiotensin II, has played a pivotal role in the elucidation of the physiological and pathophysiological functions of the renin-angiotensin system (RAS).[1][2] Developed in the early 1970s, it was one of the first potent and specific antagonists of angiotensin II, providing researchers and clinicians with a valuable pharmacological tool to probe the intricate workings of this critical hormonal cascade.[3][4] This technical guide provides an in-depth exploration of saralasin's mechanism of action, its impact on the RAS, and the experimental methodologies used to characterize its effects.

Molecular Profile and Mechanism of Action

Saralasin is a competitive antagonist of angiotensin II at its receptor sites, primarily the angiotensin II type 1 (AT1) receptor.[1][5][6] Its structure is a modification of the native angiotensin II peptide, with three key amino acid substitutions:

-

Position 1: Sarcosine replaces aspartic acid, which increases the peptide's affinity for the angiotensin II receptor and confers resistance to degradation by aminopeptidases.[1][3]

-

Position 5: Valine replaces isoleucine.[1]

-

Position 8: Alanine replaces phenylalanine, which reduces the intrinsic agonistic activity of the molecule.[1]

While primarily an antagonist, saralasin exhibits partial agonist activity, meaning it can weakly stimulate the angiotensin II receptor, particularly in settings of low endogenous angiotensin II levels.[1][6][7] This dual activity is a critical consideration in the interpretation of experimental and clinical data. Furthermore, some evidence suggests that saralasin may also act as an agonist at the angiotensin II type 2 (AT2) receptor.[8][9]

The primary mechanism of action of saralasin involves blocking the binding of angiotensin II to the AT1 receptor. This competitive inhibition prevents the downstream signaling cascades initiated by angiotensin II, which include vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to saralasin's interaction with the renin-angiotensin system.

| Parameter | Value | Cell/Tissue Source | Reference |

| Binding Affinity (Ki) | |||

| Angiotensin II Receptor | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [11] |

| 2.7 nM (for remaining sites) | Rat liver membrane preparation | [11] | |

| Inhibitory Concentration (IC50) | |||

| [125I][Sar, Ile]-ATII displacement | 4 x 10-10 M | Human recombinant AT1 receptor in HEK293 cells | [11] |

Table 1: Saralasin Binding Affinity and Inhibitory Concentration. This table presents the binding affinity (Ki) and inhibitory concentration (IC50) of saralasin for angiotensin II receptors.

| Condition | Change in Diastolic Blood Pressure | Subject Group | Reference |

| Renovascular Hypertension | Reduction of ≥ 5 mm Hg in 75% of patients | 19 patients with renovascular hypertension | [12] |

| No Renovascular Hypertension | Reduction of ≥ 5 mm Hg in 12% of patients | 34 patients without renovascular hypertension | [12] |

| Renovascular Hypertension | Reduction of ≥ 10 mm Hg in 45% of patients | 19 patients with renovascular hypertension | [12] |

| No Renovascular Hypertension | Reduction of ≥ 10 mm Hg in 6% of patients | 34 patients without renovascular hypertension | [12] |

| High Renin Levels | Sustained depressor responses in 86% of patients | 52 untreated hypertensive patients | [7] |

| Normal Renin (Normal Sodium Intake) | Neutral response in 45%, mild pressor response in 50% | 52 untreated hypertensive patients | [7] |

| Low Renin (Normal Sodium Intake) | Pressor responses | 52 untreated hypertensive patients | [7] |

| Normal Renin (Sodium Depleted) | Depressor responses in 64% of patients | 52 untreated hypertensive patients | [7] |

Table 2: Effects of Saralasin Infusion on Diastolic Blood Pressure in Hypertensive Patients. This table summarizes the observed changes in diastolic blood pressure following saralasin infusion in patients with and without renovascular hypertension, as well as in hypertensive patients with varying renin levels and sodium balance.

| Condition | Effect on Plasma Aldosterone | Subject Group | Reference |

| Normal Sodium Intake | Variable response | 12 hypertensive patients | [13] |

| Sodium Depletion | Marked decrease in 11 of 12 patients | 12 hypertensive patients | [13] |

| Normal Sodium Intake | No consistent changes | 6 normal supine subjects | [14] |

| Sodium Depletion | Fall in plasma aldosterone | 6 normal supine subjects | [14] |

Table 3: Effect of Saralasin on Plasma Aldosterone Concentration. This table outlines the impact of saralasin infusion on plasma aldosterone levels under different sodium intake conditions in both hypertensive patients and normal subjects.

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of saralasin to the AT1 receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., rat liver, adrenal cortex) rich in AT1 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

2. Binding Assay:

-

In a 96-well plate, add the following in duplicate or triplicate:

-

Membrane preparation (typically 10-50 µg of protein per well).

-

A fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII).

-

Increasing concentrations of unlabeled saralasin (the competitor).

-

For non-specific binding determination, include wells with a high concentration of unlabeled angiotensin II.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters several times with an ice-cold wash buffer to remove any unbound radioligand.[15]

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.[15]

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of saralasin.

-

Plot the specific binding as a function of the logarithm of the saralasin concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of saralasin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vivo Blood Pressure Response to Saralasin Infusion

This protocol describes a general procedure for assessing the in vivo effect of saralasin on blood pressure, often used to diagnose renin-dependent hypertension.

1. Patient Preparation:

-

Patients should be in a supine position for at least 30 minutes before the infusion begins.

-

Discontinue any antihypertensive medications prior to the test, if medically permissible.

-

Sodium depletion (e.g., through a low-sodium diet or diuretic administration) can enhance the response to saralasin in renin-dependent hypertension.[12][16]

2. Baseline Measurements:

-

Establish an intravenous line for infusion.

-

Monitor and record baseline blood pressure and heart rate at regular intervals (e.g., every 2-5 minutes) until stable.[17]

3. Saralasin Infusion:

-

Initiate a continuous intravenous infusion of saralasin at a controlled rate. A common starting dose is 0.05 to 0.1 µg/kg/min, which can be gradually increased.[17]

-

Continue to monitor blood pressure and heart rate closely throughout the infusion period.

4. Data Interpretation:

-

A significant and sustained decrease in blood pressure during the infusion is indicative of angiotensin II-dependent hypertension.[18]

-

A pressor response (increase in blood pressure) may be observed in patients with low renin levels, due to the partial agonist activity of saralasin.[7][17]

-

The absence of a significant change in blood pressure suggests that the hypertension is not primarily driven by angiotensin II.

Signaling Pathways and Experimental Workflows

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. Saralasin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 5. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Evolution of Saralasin: A Technical Deep Dive for Researchers

An In-depth Technical Guide on the Core Research and History of Saralasin (B108331)

For researchers, scientists, and professionals in drug development, understanding the trajectory of early pharmacological agents provides a crucial foundation for innovation. Saralasin, a pioneering molecule in the study of the renin-angiotensin system (RAS), offers a compelling case study in rational drug design, mechanism-based discovery, and the evolution of therapeutic strategies for hypertension. This technical guide delves into the discovery, history, and core research surrounding Saralasin, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Genesis of Saralasin: A Quest for Angiotensin II Antagonism

Saralasin, chemically known as [Sar¹, Ala⁸]-Angiotensin II, emerged from early efforts to develop a specific antagonist for the potent vasoconstrictor, angiotensin II (AII).[1] Its development in the early 1970s was a landmark in understanding the role of the RAS in blood pressure regulation.[2] The core innovation behind Saralasin's design was the strategic substitution of amino acids in the native AII octapeptide sequence.

The primary goals of these modifications were to:

-

Enhance Metabolic Stability: The substitution of aspartic acid at position 1 with sarcosine (B1681465) (Sar) was intended to confer resistance to degradation by aminopeptidases.[3] This modification unexpectedly also significantly increased the molecule's affinity for vascular smooth muscle receptors.[3]

-

Reduce Intrinsic Agonist Activity: Replacing phenylalanine at position 8 with alanine (B10760859) (Ala) aimed to diminish the inherent pressor effects of the molecule, thereby favoring its antagonistic properties.[4][5]

These alterations resulted in a potent competitive antagonist of AII at its receptor, albeit one that retained partial agonist activity.[4][5][6] This dual characteristic would later prove to be both a valuable research tool and a clinical limitation.

Mechanism of Action: A Dual-Faceted Interaction with Angiotensin Receptors

Saralasin primarily exerts its effects by competitively binding to the Angiotensin II Type 1 (AT1) receptor, thereby blocking the actions of endogenous AII.[7] However, its pharmacological profile is nuanced by its partial agonist activity at the AT1 receptor and, as later discovered, agonist activity at the Angiotensin II Type 2 (AT2) receptor.[8]

AT1 Receptor Antagonism and Partial Agonism

By occupying the AT1 receptor binding site, Saralasin inhibits the canonical AII-mediated signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and sodium retention. Its partial agonist activity, however, means that in states of low endogenous AII, Saralasin can elicit a mild pressor response.[9][10] Conversely, in high-renin states, its antagonistic effects predominate, leading to a decrease in blood pressure.[9][11]

AT2 Receptor Agonism

More recent research has revealed that Saralasin also functions as an agonist at the AT2 receptor.[8] Stimulation of the AT2 receptor is generally associated with effects that counterbalance AT1 receptor activation, including vasodilation and anti-inflammatory responses.[8] This finding adds a layer of complexity to the interpretation of early Saralasin studies, suggesting that some of its observed effects may have been mediated through AT2 receptor stimulation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Saralasin, providing a comparative overview of its binding affinity and clinical effects.

Table 1: Angiotensin II Receptor Binding Affinity of Saralasin

| Parameter | Value | Cell/Tissue Source | Reference |

| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [5][6] |

| Ki | 2.7 nM (for remaining sites) | Rat liver membrane preparation | [5][6] |

| Kd | 552.1 ± 20.0 pM | Wild-type AT1 receptors | [12] |

Table 2: Clinical Effects of Saralasin Infusion on Blood Pressure in Hypertensive Patients

| Patient Population | Saralasin Dosage | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| Renovascular Hypertension (n=2) | Intravenous infusion | -32 and -38 | -29 and -16 | [13] |

| Renovascular Hypertension (Responders, n=13) | 10 mg (bolus) | -30 (average) | -20 (average) | [14] |

| High-Renin Essential Hypertension (Responders, n=2) | 10 mg (bolus) | -30 (average) | -20 (average) | [14] |

| Essential Hypertension (Normal/Low Renin, n=8) | 10 mg (bolus) | No significant change | No significant change | [14] |

Table 3: Effect of Saralasin on Plasma Renin and Aldosterone

| Condition | Saralasin Effect | Quantitative Change | Reference |

| High-renin hypertensive patients | Increased Plasma Renin Activity | Significant increase | [11][15] |

| Sodium-depleted hypertensive patients | Decreased Plasma Aldosterone | Marked decrease in 11 of 12 patients | [16] |

| Isolated human adrenal glomerulosa cells | Inhibition of AII-stimulated 18-OHDOC production | Partial inhibition at 10⁻⁸ M, complete at 10⁻⁶ M | [17] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in characterizing Saralasin.

Radioligand Binding Assay for Angiotensin II Receptor Affinity

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of Saralasin for the AT1 receptor.

Objective: To quantify the affinity of Saralasin for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat liver membrane preparation (a rich source of AT1 receptors)[7]

-

[¹²⁵I]-Angiotensin II (radioligand)[7]

-

Unlabeled Saralasin

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[7]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[7]

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[4]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[4]

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[4]

-

-

Binding Assay:

-

In a 96-well plate, add the following in duplicate or triplicate:

-

Membrane preparation (typically 10-50 µg of protein per well).[4]

-

A fixed concentration of [¹²⁵I]-Angiotensin II.

-

Increasing concentrations of unlabeled Saralasin.

-

-

For the determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled angiotensin II analog.[4]

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

The filters will trap the membranes with the bound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[4]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.[4]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Saralasin.[4]

-

Plot the specific binding as a function of the logarithm of the Saralasin concentration.

-

Determine the IC50 value (the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.[3]

-

In Vivo Blood Pressure Measurement in a Rat Model

This protocol describes the invasive measurement of blood pressure in rats to assess the in vivo effects of Saralasin.

Objective: To directly measure the effect of Saralasin on arterial blood pressure in an animal model of hypertension.

Materials:

-

Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane (B1682113) or pentobarbital)

-

Intra-arterial catheter (e.g., PE-50 tubing)

-

Pressure transducer

-

Data acquisition system

-

Saralasin solution for infusion

-

Heparinized saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Surgically expose a carotid or femoral artery.

-

Cannulate the artery with a catheter filled with heparinized saline.

-

-

Blood Pressure Recording:

-

Connect the catheter to a pressure transducer and a data acquisition system to continuously record arterial blood pressure.

-

Allow the animal to stabilize and record a baseline blood pressure.

-

-

Saralasin Administration:

-

Administer Saralasin via intravenous infusion at the desired dose. Doses used in rat studies have included infusions of 10 µg/kg/min.[18]

-

Continuously monitor and record blood pressure throughout the infusion period.

-

-

Data Analysis:

-

Analyze the blood pressure recordings to determine the change from baseline in response to Saralasin administration.

-

Calculate mean arterial pressure (MAP) and changes in systolic and diastolic pressure.

-

In studies correlating blood pressure changes with the renin-angiotensin system, blood samples can be taken before and after Saralasin infusion to measure plasma renin activity.[2]

-

Clinical Trial Protocol for Assessing Saralasin in Hypertensive Patients

This protocol outlines the general methodology used in early clinical trials to evaluate the efficacy of Saralasin in diagnosing and treating angiotensin-dependent hypertension.

Objective: To determine the effect of Saralasin infusion on blood pressure in hypertensive patients and to correlate the response with plasma renin activity.

Procedure:

-

Patient Selection:

-

Recruit hypertensive patients with suspected renovascular hypertension or essential hypertension.

-

Obtain informed consent from all participants.

-

-

Baseline Measurements:

-

Measure baseline blood pressure after a period of rest in the supine position.

-

Collect peripheral and, in some cases, renal vein blood samples to determine baseline plasma renin activity (PRA).

-

-

Saralasin Infusion:

-

Response Evaluation:

-

Data Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Saralasin and a typical experimental workflow for its evaluation.

Legacy and Discontinuation

Saralasin was instrumental in demonstrating the critical role of angiotensin II in the pathophysiology of certain forms of hypertension.[19] It was used diagnostically to distinguish between renovascular hypertension and essential hypertension.[4] However, its clinical utility was ultimately limited by its partial agonist properties, which could lead to a pressor response in patients with low-renin hypertension, and the occurrence of false-positive and false-negative results.[4] Additionally, as a peptide, Saralasin lacked oral bioavailability and had a short half-life, requiring intravenous administration.[2][9] These limitations, coupled with the development of orally active, non-peptide angiotensin II receptor blockers (ARBs) like losartan, led to the discontinuation of Saralasin for clinical use in January 1984.[2][4][11]

Conclusion

Saralasin holds a significant place in the history of cardiovascular pharmacology. While no longer in clinical use, the research surrounding its discovery and mechanism of action laid the groundwork for a new class of highly successful antihypertensive drugs. For today's researchers, the story of Saralasin serves as a powerful example of how the iterative process of drug design, from peptide analogs to non-peptide mimetics, can lead to profound therapeutic advances. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for understanding the foundational research in angiotensin II receptor antagonism and for informing the development of future targeted therapies.

References

- 1. Effect of adrenal arterial infusion of saralasin (P113) on aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the angiotensin antagonist saralasin on hemodynamics in hypertensive non-uraemic chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Effect of saralasin on normal blood pressure and on reno-vascular hypertension (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saralasin bolus test. Rapid screening procedure for renin-mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of saralasin on plasma renin activity and arginine-vasopressin in hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of angiotensin II and saralasin on 18-hydroxy-11-deoxycorticosterone production by isolated human adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Slow rise and diurnal change of blood pressure with saralasin and angiotensin II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Angiotensin II, plasma renin and sodium depletion as determinants of blood pressure response to saralasin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of Saralasin (B108331) Acetate (B1210297) Hydrate (B1144303)

Introduction

Saralasin is a synthetic octapeptide analog of the endogenous vasoconstrictor, Angiotensin II (AII).[1] Structurally, it features three key amino acid substitutions from the native bovine AII sequence: sarcosine (B1681465) replaces aspartic acid at position 1, valine replaces isoleucine at position 5, and alanine (B10760859) replaces phenylalanine at position 8.[2][3] These modifications confer distinct pharmacological properties. The substitution of sarcosine at position 1 notably increases the peptide's affinity for angiotensin II receptors and provides resistance to degradation by aminopeptidases.[2] The replacement of phenylalanine with alanine at position 8 is critical for reducing the intrinsic stimulatory (agonist) activity.[2][3]

Historically, Saralasin was a pivotal pharmacological tool used to investigate the role of the renin-angiotensin-aldosterone system (RAAS) in blood pressure regulation and was employed clinically as a diagnostic agent for identifying renin-dependent hypertension.[4][5][6] Although largely superseded in clinical practice by orally available, non-peptide antagonists, Saralasin remains a valuable reference compound in RAAS research.[7] This guide provides a detailed overview of its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental protocols used for its characterization.

Mechanism of Action

Saralasin exhibits a complex interaction with the angiotensin II receptor subtypes, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

2.1 AT1 Receptor Interaction: Competitive Antagonism and Partial Agonism

Saralasin functions as a highly specific, competitive inhibitor at the AT1 receptor.[8][9] By binding to AT1 receptors on vascular smooth muscle and other tissues, it blocks the potent vasoconstrictive, aldosterone-secreting, and other pressor effects of endogenous Angiotensin II.[10][11][12]

A critical feature of Saralasin is its partial agonist activity.[2][13] In physiological states characterized by high levels of circulating Angiotensin II (high-renin states), Saralasin behaves as an antagonist, leading to a depressor (blood pressure lowering) response.[14] Conversely, in low-renin states where receptor occupancy by endogenous AII is low, Saralasin's intrinsic agonist properties can elicit a mild pressor (blood pressure increasing) response.[14][15][16] This dual activity is a key factor in interpreting its physiological effects and was a limitation in its diagnostic use.[14]

2.2 AT2 Receptor Interaction: Agonist Activity

More recent research has revealed that Saralasin also acts as an agonist at the AT2 receptor.[3] The AT2 receptor is generally considered to mediate effects that counterbalance the AT1 receptor, such as vasodilation and anti-inflammatory actions.[3] Studies have shown that Saralasin can induce neurite outgrowth in cells expressing primarily AT2 receptors, an effect that is inhibited by AT2-selective antagonists.[3] This suggests that some of the observed physiological effects of Saralasin may be a composite of AT1 blockade and AT2 stimulation.[3]

Figure 1: Saralasin's interaction with the Renin-Angiotensin System.

Pharmacological Data

Pharmacodynamics

The primary pharmacodynamic effect of Saralasin is the modulation of blood pressure, which is highly dependent on the baseline activity of the RAAS.

-

Cardiovascular: In high-renin states, intravenous infusion of Saralasin causes vasodilation and a reduction in arterial blood pressure.[11] In low-renin states, it can cause a transient or sustained increase in blood pressure.[14][16]

-

Endocrine: It competitively blocks AII-stimulated aldosterone secretion from the adrenal cortex.[11][12]

-

Renal: By blocking the negative feedback loop of AII on renin secretion, Saralasin administration can lead to an increase in plasma renin activity.[11][15]

Pharmacokinetics

Saralasin's peptide structure dictates its pharmacokinetic profile, characterized by rapid action and elimination.

| Parameter | Value | Species | Comments |

| Administration | Intravenous | Human, Rat | Not orally active due to peptide structure.[12][17] |

| Biochemical Half-life | 3.2 min | Human | Time for plasma concentration to halve.[11][17] |

| 4.2 min | Rat | ||

| Pharmacologic Half-life | 8.2 min | Human | Time for the biological effect to halve.[17] |

| 3.9 min | Rat | ||

| Time to Plateau | 12-15 min | Human | Time to reach steady-state plasma concentration during infusion.[11] |

| Reversibility | Rapid | - | Effects diminish quickly after stopping intravenous administration.[12] |

Receptor Binding Affinity

Quantitative binding assays have been used to determine Saralasin's affinity for angiotensin receptors. The data indicates high-affinity binding, with evidence of interaction at multiple sites or receptor subtypes.

| Receptor Source | Binding Sites | Ki (Inhibition Constant) | Comments |

| Rat Liver Membrane | 74% of total sites | 0.32 nM | High-affinity binding site.[13][18][19] |

| 26% of total sites | 2.7 nM | Lower-affinity binding site.[13][18][19] |

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized method for determining the binding affinity (Ki) of Saralasin for angiotensin II receptors, based on standard methodologies.[19][20][21]

-

Objective: To determine the concentration of Saralasin that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibition constant (Ki).

-

Materials:

-

Receptor Source: Membrane preparations from tissues known to express AT1/AT2 receptors (e.g., rat liver, adrenal cortex, or cultured cells).[20]

-

Radioligand: A high-affinity, radiolabeled angiotensin receptor ligand, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[20][21]

-

Unlabeled Ligand: Saralasin acetate hydrate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Glass fiber filters and a cell harvester for rapid filtration.

-

Gamma counter.

-

-

Methodology:

-

Incubation Setup: Prepare assay tubes in triplicate.

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control (unlabeled AII), and receptor membranes.

-

Competition: Add assay buffer, radioligand, receptor membranes, and varying concentrations of Saralasin (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[19]

-

Quantification: Measure the radioactivity trapped on the filters for each tube using a gamma counter.[19]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

-

-

Protocol: In Vivo Blood Pressure Measurement

This protocol describes a common method for evaluating the hemodynamic effects of Saralasin in hypertensive animal models or human subjects.[15][16][22]

-

Objective: To measure the change in arterial blood pressure in response to intravenous Saralasin infusion.

-

Subjects: Hypertensive patients or appropriate animal models (e.g., two-kidney, one-clip Goldblatt hypertensive rats).

-

Materials:

-

Methodology:

-

Baseline Measurement: After a stabilization period (e.g., 30-60 minutes of rest), record baseline blood pressure and heart rate for a control period (e.g., 15-30 minutes).[22]

-

Drug Administration: Administer Saralasin via continuous intravenous infusion. A stepwise dose-escalation protocol is often used to safely assess the response (e.g., starting at 0.05 or 0.1 µg/kg/min and increasing to 1.0, 5.0, and 10.0 µg/kg/min at set intervals, such as 15-30 minutes per dose).[15][22]

-

Continuous Monitoring: Record blood pressure and heart rate continuously throughout the infusion period and for a post-infusion period to observe the return to baseline.

-

Data Analysis:

-

Calculate the mean arterial pressure (MAP) for the baseline period and for the steady-state period at each infusion dose.

-

The response is determined as the change (ΔMAP) from baseline at each dose.

-

A depressor response is a significant decrease in MAP, while a pressor response is a significant increase.

-

-

Visualizations of Pathways and Workflows

Figure 2: Simplified AT1 receptor signaling pathway blocked by Saralasin.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Clinical and Research Applications

The primary clinical application of Saralasin was as a diagnostic test to screen for renovascular hypertension, a condition caused by high levels of renin and Angiotensin II.[5][23][24] The logic of the test was based on Saralasin's renin-dependent effects.

-

Positive Response (Depressor): A significant drop in blood pressure upon Saralasin infusion indicated that the patient's hypertension was maintained by high levels of Angiotensin II, suggesting a high probability of renovascular disease.[5][24]

-

Negative Response (Neutral or Pressor): No change or an increase in blood pressure suggested that the hypertension was not renin-dependent (e.g., essential hypertension or low-renin states).[14][24]

However, the test's utility was limited by false-negative and false-positive results, and the risk of a hypertensive crisis in patients with low-renin hypertension.[2][4] The development of safer, orally active ACE inhibitors and non-peptide AT1 receptor blockers (ARBs) ultimately rendered the Saralasin test obsolete for routine clinical use.[6][7]

Figure 4: Logical flow of the Saralasin diagnostic test for hypertension.

References

- 1. benchchem.com [benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical experience with saralasin infusion in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypertension screening and treatment with angiotensin inhibitors. Saralasin and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. saralasin [drugcentral.org]

- 9. selleckchem.com [selleckchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pressor response to 1-sar-8-ala-angiotensin II (saralasin) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound I CAS#: 39698-78-7 I angiotensin II receptor antagonist I InvivoChem [invivochem.com]

- 19. benchchem.com [benchchem.com]

- 20. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 21. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. circres.ahajournals.org [circres.ahajournals.org]

- 23. Saralasin infusion in screening patients for renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interaction of Saralasin (B108331) with AT1 and AT2 Receptors

This technical guide provides a comprehensive overview of the interaction between the peptide ligand saralasin and the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. It covers quantitative binding and functional data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and development in the field of the renin-angiotensin system (RAS).

Core Concepts: Saralasin and the Angiotensin Receptors

Saralasin is a synthetic octapeptide analogue of angiotensin II (Ang II), notable for substitutions of sarcosine (B1681465) for aspartic acid at position 1 and alanine (B10760859) for phenylalanine at position 8. These modifications confer resistance to aminopeptidases and alter its functional activity.[1] Historically, saralasin was a pivotal pharmacological tool for elucidating the role of the RAS in physiology and disease.[2][3]

The biological effects of Ang II are mediated primarily by two G protein-coupled receptors (GPCRs), AT1 and AT2, which often have opposing functions:

-

AT1 Receptor: Activation of the AT1 receptor, coupled primarily through Gq/11, leads to the canonical effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium retention, and cellular proliferation.[4]

-

AT2 Receptor: The AT2 receptor is typically coupled to Gi/o proteins. Its stimulation is associated with vasodilation, anti-proliferative effects, and apoptosis, effectively counter-regulating AT1 receptor actions.[5][6]

Saralasin is classically defined as a competitive antagonist at the AT1 receptor.[1][2] However, it possesses a complex pharmacological profile, exhibiting significant partial agonist activity at the AT1 receptor, especially in low-renin states.[3][7] Furthermore, emerging evidence demonstrates that saralasin acts as a full agonist at the AT2 receptor, a critical consideration for interpreting experimental data.[5][7]

Quantitative Data Summary

The following tables consolidate the quantitative data on saralasin's interaction with AT1 and AT2 receptors from various experimental systems.

Table 1: Binding Affinity of Saralasin at AT1 and AT2 Receptors

| Receptor Subtype | Ligand | K_i (nM) | Assay Conditions & Cell/Tissue Type | Reference |

| Angiotensin II Receptor | Saralasin | 0.32 (for 74% of sites) & 2.7 (for 26% of sites) | Competitive radioligand binding assay; Rat liver membranes | [8] |

| AT1 Receptor | Saralasin | ~0.17 | Competitive radioligand binding assay | [9] |

| AT2 Receptor | Saralasin | ~0.15 | Competitive radioligand binding assay | [9] |

Note: Older literature often does not differentiate between AT1 and AT2 subtypes. The biphasic binding observed in some studies may reflect the presence of both receptor subtypes with differing affinities for saralasin.[8] Some reports indicate that saralasin has approximately equal affinity for both AT1 and AT2 receptors.[5]

Table 2: Functional Activity of Saralasin at AT1 and AT2 Receptors

| Receptor Subtype | Activity Profile | Potency Metric (pA₂ / EC₅₀) | Functional Assay | Reference |

| AT1 Receptor | Competitive Antagonist | pA₂ ≈ 8.0 - 8.5 | Inhibition of Ang II-induced smooth muscle contraction | [2] |

| AT1 Receptor | Partial Agonist | Dependent on system's endogenous Ang II levels | Measurement of pressor response or second messengers | [3][7] |

| AT2 Receptor | Agonist | Similar to Ang II | Neurite outgrowth in NG108-15 cells | [5] |

Experimental Protocols

The characterization of saralasin's receptor interactions relies on standardized in vitro assays.

This protocol determines the binding affinity of a ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells (e.g., rat liver for AT1, transfected CHO/HEK-293 cells for specific subtypes) expressing the target receptor in an ice-cold buffer and prepare a membrane fraction by differential centrifugation.[10][11]

-

Assay Incubation: In a multi-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) and a range of concentrations of unlabeled saralasin.[8][12]

-

Equilibrium: Incubate the mixture for a sufficient duration (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[8]

-

Washing: Wash filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the saralasin concentration. Use non-linear regression to fit a competition binding curve and determine the IC₅₀ (the concentration of saralasin that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the radioligand concentration and K_d is its dissociation constant.[8]

This assay assesses the functional consequence of AT2 receptor activation, for which saralasin acts as an agonist.

Methodology:

-

Cell Culture: Culture NG108-15 neuroblastoma-glioma hybrid cells, which endogenously express the AT2 receptor in their undifferentiated state.[5]

-

Treatment: Treat the cells with varying concentrations of saralasin, Ang II (positive control), or vehicle for a period of 3 days. To confirm AT2 receptor mediation, a parallel group can be pre-incubated with a selective AT2 antagonist like PD 123,319.[5]

-

Microscopy: After the treatment period, fix the cells and visualize them using phase-contrast microscopy.

-

Quantification: Quantify neurite outgrowth by counting the percentage of cells bearing at least one neurite that is longer than the cell body diameter.

-

Data Analysis: Compare the extent of neurite outgrowth induced by saralasin to that induced by Ang II. Inhibition of saralasin-induced outgrowth by PD 123,319 confirms the effect is mediated by the AT2 receptor. The finding that saralasin does not inhibit Ang II-induced outgrowth further supports its agonist, not antagonist, role at this receptor.[5]

Visualizations: Signaling Pathways and Experimental Workflow

Caption: AT1 receptor signaling cascade and the antagonistic action of saralasin.

Caption: AT2 receptor signaling pathway, illustrating saralasin's agonist activity.

Caption: A typical experimental workflow for characterizing a receptor ligand like saralasin.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

Understanding Saralasin's Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saralasin, a potent competitive antagonist of angiotensin II (Ang II) receptors, has been a pivotal pharmacological tool in elucidating the physiological roles of the renin-angiotensin system (RAS) within the central nervous system (CNS). This technical guide provides a comprehensive overview of Saralasin's effects on the CNS, with a focus on its mechanism of action, and its impact on key physiological and behavioral processes. This document synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to support researchers in the field of neuroscience and drug development.

Introduction

The brain possesses an endogenous renin-angiotensin system that plays a crucial role in the regulation of cardiovascular function, fluid balance, and neuroendocrine responses. Angiotensin II, the primary effector peptide of this system, exerts its effects through interaction with specific receptors, primarily the AT1 and AT2 subtypes. Saralasin, an octapeptide analog of Angiotensin II, acts as a competitive antagonist at these receptors, thereby blocking the central effects of Ang II. Its use in experimental models has been instrumental in understanding the contribution of the brain RAS to physiological processes such as blood pressure control, thirst, and hormone secretion. This guide will delve into the technical details of Saralasin's CNS effects to provide a foundational resource for researchers.

Mechanism of Action: Antagonism of Angiotensin II Receptors

Saralasin's primary mechanism of action in the CNS is the competitive blockade of Angiotensin II receptors. By binding to these receptors without activating them, Saralasin prevents endogenous or exogenously administered Angiotensin II from exerting its physiological effects. The majority of the centrally mediated effects of Angiotensin II, such as increases in blood pressure, water intake, and vasopressin release, are mediated by the AT1 receptor.

Signaling Pathway

The following diagram illustrates the signaling pathway of the brain renin-angiotensin system and the inhibitory action of Saralasin.

Methodological & Application

Dissolving Saralasin Acetate Hydrate for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saralasin (B108331) acetate (B1210297) hydrate (B1144303) is a potent and specific competitive antagonist of the angiotensin II receptor, playing a crucial role in research related to hypertension and the renin-angiotensin system.[1][2] Proper solubilization of this peptide is critical for accurate and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the dissolution of Saralasin acetate hydrate for administration in animal models, along with an overview of its mechanism of action and relevant signaling pathways.

Product Information

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |

| Synonyms | Saralasin acetate, [Sar1,Ala8] Angiotensin II |

| Molecular Formula | C42H65N13O10 (free base) |

| Molecular Weight | 912.05 g/mol (free base)[3] |

| CAS Number | 39698-78-7 |

| Appearance | White powder |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] |

Solubility Data

This compound is a highly soluble and stable peptide.[5] The following table summarizes its solubility in common solvents suitable for in vivo research.

| Solvent | Concentration | Notes |

| Water | 1 mg/mL (1.1 mM)[6] | Sonication is recommended to aid dissolution.[6] |

| DMSO | ≥ 100 mg/mL[7] | Use fresh, moisture-free DMSO. |

| Ethanol | ≥ 100 mg/mL[7] | |

| Saline (0.9% NaCl) | Commonly used as a vehicle for injection. | Saralasin is often dissolved in a minimal amount of a stock solvent like DMSO before being diluted with saline for injection.[4] |

In Vivo Formulation Protocols

The choice of vehicle for in vivo administration is critical and depends on the experimental design, including the route of administration and the required concentration. Below are several recommended formulations. It is advisable to test these formulations with a small amount of the product first.

Protocol 1: Saline-Based Formulation (for intravenous/subcutaneous injection)

This is the most straightforward formulation for water-soluble compounds.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of sterile 0.9% saline to achieve the target concentration.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If dissolution is slow, sonicate the vial in a water bath for short intervals until the solution is clear.

-

Visually inspect the solution for any undissolved particles before administration.

Protocol 2: DMSO/Saline Formulation (for higher concentrations)

This formulation is suitable when a higher concentration of Saralasin is required than can be achieved in saline alone.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

To prepare the working solution, dilute the DMSO stock solution with sterile 0.9% saline. For example, to prepare a solution with 10% DMSO, add 100 µL of the DMSO stock solution to 900 µL of sterile saline.

-

Vortex the final solution to ensure it is homogeneous.

Note: The final concentration of DMSO should be kept as low as possible and be tested for any vehicle-specific effects in your animal model.

Protocol 3: Formulation for Compounds with Low Water Solubility

While Saralasin is generally water-soluble, the following formulations can be adapted if higher concentrations or different delivery vehicles are required.[4]

| Formulation | Composition (v/v) | Preparation Example (for 1 mL) |

| Formulation A | 10% DMSO, 5% Tween 80, 85% Saline | 100 µL of Saralasin in DMSO stock -> Add 50 µL Tween 80 -> Add 850 µL Saline. |

| Formulation B | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 100 µL of Saralasin in DMSO stock -> Add 400 µL PEG300 -> Add 50 µL Tween 80 -> Add 450 µL Saline. |

| Formulation C | 10% DMSO, 90% Corn oil | 100 µL of Saralasin in DMSO stock -> Add 900 µL Corn oil. |

Mechanism of Action and Signaling Pathway

Saralasin is a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, but it also exhibits partial agonist activity.[1][8] Furthermore, it has been shown to act as an agonist at the Angiotensin II Type 2 (AT2) receptor.[9] The primary therapeutic and research applications of Saralasin stem from its ability to block the effects of Angiotensin II, a potent vasoconstrictor, at the AT1 receptor.[10][11] This blockade leads to vasodilation and a reduction in blood pressure, particularly in individuals with high renin levels.[12][13]

The signaling cascade initiated by Angiotensin II binding to the AT1 receptor is complex, involving G-protein coupling, activation of phospholipase C, and an increase in intracellular calcium.[14] This leads to a variety of downstream effects, including vasoconstriction, inflammation, and cell growth.[15][16] Saralasin's antagonism at the AT1 receptor inhibits these pathways.[3]

Caption: Saralasin's dual interaction with Angiotensin II receptors.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo experiments with Saralasin.

Caption: General workflow for in vivo Saralasin studies.

In Vivo Administration Data

The following table summarizes dosages and administration routes from published in vivo studies.

| Animal Model | Route of Administration | Dosage | Outcome | Reference |

| Rat | Intravenous injection | 5-50 µg/kg (single dose) | Ameliorated oxidative stress and tissue injury in cerulein-induced pancreatitis. | [8] |

| Rat | Subcutaneous injection | 10 and 30 mg/kg (single dose) | Increased serum renin activity without significantly altering blood pressure or heart rate. | [8] |

| Dog | Intravenous infusion | 6-24 µg/kg/min | Did not diminish alveolar hypoxic vasoconstriction. | [17] |

Disclaimer: This document is intended for research use only. The provided protocols and information are for guidance and should be adapted to specific experimental needs and institutional guidelines. Always consult relevant safety data sheets and follow good laboratory practices.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. saralasin [drugcentral.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound I CAS#: 39698-78-7 I angiotensin II receptor antagonist I InvivoChem [invivochem.com]

- 5. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saralasin | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Failure of saralasin acetate, a competitive inhibitor of angiotensin II, to diminish alveolar hypoxic vasoconstriction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saralasin-Induced Renin Release in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction